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molecular formula C11H15NO3 B8347590 5-(Diethoxymethyl)picolinaldehyde

5-(Diethoxymethyl)picolinaldehyde

Cat. No. B8347590
M. Wt: 209.24 g/mol
InChI Key: LZQSRHAKFVEQJB-UHFFFAOYSA-N
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Patent
US09067923B2

Procedure details

To toluene (3 mL) were added dropwise, at −78° C., n-butyllithium (2.6 mol/L solution in n-hexane, 0.94 mL, 2.43 mmol) and a solution of compound BC1 (575 mg, 2.21 mmol) in toluene (2 mL). The mixture was stirred at −78° C. for 30 minutes. To the resulting suspension, THF (2 mL) was added and the mixture was stirred at −78° C. for 30 minutes. DMF (0.51 mL, 6.63 mmol) was added and the mixture was stirred for 30 minutes allowing the temperature to gradually rise to room temperature. A saturated aqueous ammonium chloride solution and water were added to the mixture and extraction with ethyl acetate was performed. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The solvent was evaporated from the filtrate under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1) to give compound BF1 (149 mg, 32% yield).
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])C[CH2:3][CH3:4].[CH2:6]1[CH2:10][O:9][CH2:8][CH2:7]1.[CH3:11][N:12](C=O)C.[Cl-].[NH4+].[C:18]([O:21][CH2:22][CH3:23])(=[O:20])[CH3:19]>C1(C)C=CC=CC=1.O>[CH2:22]([O:21][CH:18]([O:20][CH2:3][CH3:4])[C:19]1[CH:8]=[CH:7][C:6]([CH:10]=[O:9])=[N:12][CH:11]=1)[CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
0.94 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.51 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to gradually rise to room temperature
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1)
CUSTOM
Type
CUSTOM
Details
to give compound BF1 (149 mg, 32% yield)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(C=1C=CC(=NC1)C=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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